

A Comprehensive Technical Guide to the Physical Properties of 2-Ethoxyphenyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethoxyphenyl isocyanate*

Cat. No.: *B1582515*

[Get Quote](#)

This guide provides an in-depth examination of the critical physical properties of **2-Ethoxyphenyl isocyanate** (CAS No. 5395-71-1), focusing on its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for property determination. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this key chemical intermediate.

Introduction to 2-Ethoxyphenyl Isocyanate

2-Ethoxyphenyl isocyanate is an aromatic isocyanate compound characterized by an ethoxy group at the ortho position of the phenyl ring. Its unique structure, combining a highly reactive isocyanate functional group (-N=C=O) with the steric and electronic influence of the ethoxy group, makes it a valuable reagent in organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and specialized polymers, where precise control over molecular architecture is paramount.

Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its safe handling, purification, reaction engineering, and process scale-up. These parameters directly influence storage conditions, reactor design, and purification techniques like distillation.

Table 1: Chemical Identity of **2-Ethoxyphenyl Isocyanate**

Identifier	Value	Source(s)
CAS Number	5395-71-1	[1] [2]
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	163.17 g/mol	[3]
SMILES	CCOc1ccccc1N=C=O	[3]

| InChI Key | BUIQXUQLYZPMLSL-UHFFFAOYSA-N |[\[3\]](#) |

Core Physical Properties: Boiling Point and Density

The physical properties of **2-Ethoxyphenyl isocyanate** are well-documented, though variations in reported values exist, often due to different measurement conditions.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For thermally sensitive or high-boiling compounds like isocyanates, it is standard practice to determine the boiling point under reduced pressure (vacuum) to prevent thermal decomposition. This results in a lower boiling temperature compared to the atmospheric boiling point.

Density

Density, the mass per unit volume, is a fundamental property used for substance identification, purity assessment, and in mass-volume calculations for chemical reactions. It is typically measured at a specific temperature, as density is temperature-dependent.

Table 2: Reported Physical Properties of **2-Ethoxyphenyl Isocyanate**

Property	Value	Conditions	Source(s)
Boiling Point	119-121 °C	at 22 mmHg	
	119-120 °C	at 20 mmHg	[4]
	259 °C	(lit., atmospheric pressure)	[5]
Density	1.105 g/mL	at 25 °C	[4]

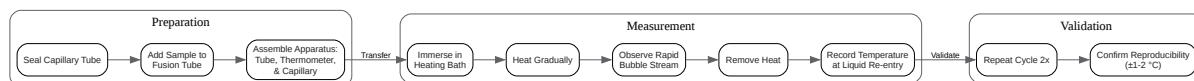
|| 1.059 g/mL | at 25 °C |[\[5\]](#) |

The significant difference between the boiling points reported highlights the importance of specifying the pressure at which the measurement was taken. The value of 259 °C represents the extrapolated boiling point at atmospheric pressure, while the ~120 °C values are experimentally determined under vacuum, a much safer and more practical condition for this compound.[\[4\]](#)[\[5\]](#)

Experimental Determination of Physical Properties

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following sections detail the methodologies for accurately determining the boiling point and density of liquid compounds like **2-Ethoxyphenyl isocyanate**.

Protocol for Boiling Point Determination (Micro-Scale Capillary Method)


This method is ideal for determining the boiling point of small quantities of liquid and is a standard technique in organic chemistry.[\[6\]](#) The principle relies on trapping a small amount of air in a sealed capillary, which, upon heating, expands and then contracts as the liquid's vapor pressure equilibrates with the external pressure upon cooling.

Methodology:

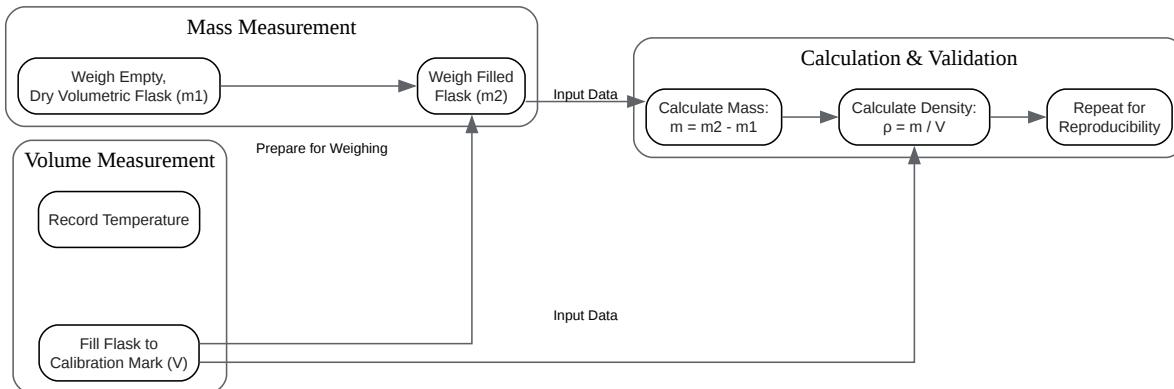
- Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.

- Sample Introduction: Attach a small test tube (fusion tube) containing 0.5-1 mL of **2-Ethoxyphenyl isocyanate** to a thermometer.
- Capillary Placement: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.^[7]
- Heating: Immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block) to ensure uniform heat distribution.^[8]
- Observation (Heating Phase): Heat the apparatus gradually. A slow, steady stream of bubbles will emerge from the open end of the capillary as the trapped air expands and is replaced by the substance's vapor.
- Observation (Cooling Phase): Remove the heat source once a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.^[6] This moment signifies that the vapor pressure inside the capillary equals the external atmospheric pressure.
- Validation: Repeat the heating and cooling cycle at least twice to ensure the reading is reproducible. The results should agree within 1-2 °C.

Causality: Using a heating block provides even heating, preventing bumping and ensuring an accurate temperature reading. The micro-scale approach minimizes sample usage and associated hazards. The key to this method's accuracy is observing the point of re-entry on cooling, which provides a more precise equilibrium point than observing bubbling on heating.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.


Protocol for Density Determination (Volumetric Flask Method)

This gravimetric method provides high accuracy by precisely measuring the mass of a known volume of liquid. The choice of a calibrated volumetric flask is critical for ensuring the trustworthiness of the volume measurement.[\[9\]](#)

Methodology:

- Preparation: Thoroughly clean and dry a small volumetric flask (e.g., 5 or 10 mL) and its stopper.
- Mass of Empty Flask: Accurately weigh the empty, dry flask with its stopper on an analytical balance. Record this mass as m_1 .[\[10\]](#)
- Filling: Carefully fill the flask with **2-Ethoxyphenyl isocyanate** up to the calibration mark. Use a pipette to add the final drops to avoid overfilling. Ensure the meniscus is precisely on the mark.
- Mass of Filled Flask: Stopper the flask and weigh it again. Record this mass as m_2 .
- Temperature Control: Record the ambient temperature at which the measurements were taken, as density is temperature-sensitive.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$ Where V is the calibrated volume of the flask.[\[9\]](#)
- Validation: Clean the flask and repeat the measurement at least twice. The calculated densities should be in close agreement. For higher precision, the procedure can be repeated with a reference liquid of known density (e.g., deionized water) to calibrate the exact volume of the flask at the experimental temperature.

Causality: Using an analytical balance provides the required precision for mass measurements. A Class A volumetric flask minimizes volume uncertainty. By measuring the mass of the liquid within a precisely known volume, this protocol establishes a direct and reliable determination of density.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Safety and Handling Information

Isocyanates are reactive compounds that require careful handling. **2-Ethoxyphenyl isocyanate** is classified as hazardous, and adherence to safety protocols is mandatory.[11]

Table 3: GHS Hazard Information for **2-Ethoxyphenyl Isocyanate** | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictograms |

GHS08 (Health Hazard), GHS07 (Exclamation Mark) | | | Signal Word | Danger | | | Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. | [12] | | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Due to its classification as a respiratory sensitizer, all work with **2-Ethoxyphenyl isocyanate** should be conducted in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is required. Exposure can lead to allergic reactions, breathing difficulties, and irritation. [14]

Conclusion

This guide has detailed the essential physical properties of **2-Ethoxyphenyl isocyanate**—its boiling point and density—grounded in authoritative data. By providing validated, step-by-step experimental protocols, we empower researchers to verify these properties with confidence. The emphasis on the causality behind procedural steps and strict adherence to safety protocols ensures both the integrity of the scientific work and the well-being of the scientist. A thorough understanding of these fundamental characteristics is the bedrock upon which successful research and development in chemistry is built.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Georganics. (n.d.). **2-Ethoxyphenyl isocyanate** - High purity.
- Global Substance Registration System (GSRS). (n.d.). **2-ETHOXYPHENYL ISOCYANATE**.
- Organic Chemistry LABORATORY manual. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid.
- Huntsman Building Solutions. (n.d.). Isocyanate Component A Safety Data Sheet.
- GAF. (2024, March 13). M-Thane Part B SDS 2063B.
- YouTube. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-Ethoxyphenyl isocyanate, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-ETHOXYPHENYL ISOCYANATE | 5395-71-1 [amp.chemicalbook.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. 2-Ethoxyphenyl isocyanate - High purity | EN [georganics.sk]
- 13. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 14. gaf.com [gaf.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Ethoxyphenyl Isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582515#physical-properties-of-2-ethoxyphenyl-isocyanate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com